Product packaging for (2E)-{[(E)-Glycyl]imino}acetic acid(Cat. No.:CAS No. 140668-52-6)

(2E)-{[(E)-Glycyl]imino}acetic acid

Cat. No.: B14261175
CAS No.: 140668-52-6
M. Wt: 130.10 g/mol
InChI Key: KOZIFPGILIMLJB-UHFFFAOYSA-N
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Description

(2E)-{[(E)-Glycyl]imino}acetic acid (CAS 140668-52-6) is an iminoacetic acid derivative with the molecular formula C₄H₆N₂O₃ and a molecular weight of 130.10 g/mol. Its structure integrates a peptide-like glycyl moiety with an iminoacetic acid core, a combination that suggests potential for unique chemical and biological properties . This compound is related to the well-known chelator iminodiacetic acid (IDA), a dicarboxylic acid amine recognized for forming stable complexes with various metal ions, making this class of compounds crucial in fields from industrial processes to biological systems . While direct research on this specific molecule is limited, studies on related N-glycyl and N-iminoacetic acid analogs provide insight into its potential research value. For instance, the synthesis of such analogs has been explored for developing compounds with antibacterial activity . Furthermore, the broader class of iminoacetic acid structures is significant in contemporary chemical research. They are pivotal in developing chelating resins for heavy metal removal and in analytical chemistry for the separation of metal ions . The presence of both imine and amino groups within the same molecule makes it a candidate for investigating novel chelation behavior and reaction mechanisms, potentially serving as a versatile building block or a ligand in synthetic organic chemistry and catalysis. This product is offered for research applications and is For Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B14261175 (2E)-{[(E)-Glycyl]imino}acetic acid CAS No. 140668-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140668-52-6

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-(2-aminoacetyl)iminoacetic acid

InChI

InChI=1S/C4H6N2O3/c5-1-3(7)6-2-4(8)9/h2H,1,5H2,(H,8,9)

InChI Key

KOZIFPGILIMLJB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N=CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2e E Glycyl Imino Acetic Acid and Analogous Iminoacetic Acid Derivatives

Foundational Synthetic Routes

The construction of the iminoacetic acid core can be achieved through several foundational synthetic strategies. These methods include condensation reactions, oxidative approaches, and multicomponent reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation Reactions between Glycine (B1666218) and Glyoxylic Acid Derivatives

A fundamental and direct approach to forming the iminoacetic acid backbone involves the condensation reaction between glycine or its derivatives and glyoxylic acid or its corresponding esters. This reaction, in essence, forms an imine through the nucleophilic attack of the amine group of glycine on the carbonyl carbon of glyoxylic acid, followed by dehydration.

The reaction of glyoxylic acid with ammonia (B1221849) is a known pathway to produce glycine through a reductive amination process, highlighting the core reactivity between these two types of molecules. nih.govgoogle.com This transformation underscores the plausibility of forming an imine intermediate. While the direct condensation of glycine and glyoxylic acid is a logical route, the process can be thermodynamically unfavorable in aqueous solutions, where hydrolysis of the resulting imine back to the starting materials can occur. researchgate.net To drive the reaction towards the desired iminoacetic acid product, variations of this method may employ glycine esters or other derivatives and utilize dehydrating agents or specific solvent systems to remove water as it is formed.

The general mechanism for this condensation can be visualized as:

Step 1: The amino group of a glycine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of a glyoxylic acid derivative.

Step 2: A tetrahedral intermediate is formed.

Step 3: Elimination of a water molecule from the tetrahedral intermediate results in the formation of the carbon-nitrogen double bond characteristic of the imine.

This foundational reaction has been explored in various contexts, including prebiotic chemistry, which investigates the formation of essential biomolecules like amino acids under primitive Earth conditions. nih.govresearchgate.netmorressier.com

Oxidation-Mediated Approaches to α-Imino Carboxylic Acid Formation

Oxidative methods provide a powerful alternative for the synthesis of α-imino carboxylic acid derivatives. These approaches typically start from more reduced precursors, such as α-amino acids or their derivatives, and employ an oxidizing agent to introduce the carbon-nitrogen double bond.

A notable and convenient protocol for the synthesis of α-imino carboxylic acid derivatives involves the use of manganese(IV) oxide (MnO₂) as an oxidizing agent. jst.go.jp This method is particularly effective for the oxidation of N-protected glycine derivatives. The use of a protecting group on the nitrogen atom, such as a p-methoxyphenyl (PMP) group, is often necessary to prevent side reactions and to modulate the reactivity of the substrate. jst.go.jp

The manganese(IV) oxide-mediated oxidation offers several advantages, including the ability to synthesize α-imino carboxylic acid derivatives like phenyl esters, perfluoroalkyl esters, and imides, which may be difficult to prepare using conventional condensation methods. jst.go.jp The reaction is typically carried out under mild conditions, and the heterogeneous nature of MnO₂ can simplify the purification process, as the oxidant and its reduced forms can be removed by filtration. jst.go.jpcommonorganicchemistry.com

Table 1: Examples of Manganese(IV) Oxide-Mediated Oxidation

Starting Material (N-Protected Glycine Derivative)Product (α-Imino Carboxylic Acid Derivative)Reference
N-(p-methoxyphenyl)glycine methyl esterMethyl (p-methoxyphenyl)iminoacetate jst.go.jp
N-(p-methoxyphenyl)glycine phenyl esterPhenyl (p-methoxyphenyl)iminoacetate jst.go.jp

This table presents examples of starting materials and products in the MnO₂-mediated oxidation of N-protected glycine derivatives.

Manganese(IV) oxide is a versatile oxidizing agent used for various transformations in organic synthesis, including the oxidation of allylic and benzylic alcohols. commonorganicchemistry.comorganic-chemistry.orgsemanticscholar.org Its application in the synthesis of imines from alcohols in a one-pot reaction further demonstrates its utility in forming the C=N bond. organic-chemistry.org

Beyond manganese(IV) oxide, other oxidative methods have been investigated for the formation of imino acids. The oxidation of glycine itself has been studied using strong oxidizing agents like potassium permanganate in alkaline media. rjpbcs.comresearchgate.net These studies often focus on the kinetics and mechanism of the oxidation process.

Enzymatic methods are also emerging as a powerful tool for imine synthesis. For instance, D-amino acid oxidase from porcine kidney has been utilized for the oxidation of primary amines to form imines under mild, aqueous conditions. mdpi.com While the direct application to (2E)-{[(E)-Glycyl]imino}acetic acid may not be established, these enzymatic approaches offer a green and highly selective alternative to traditional chemical oxidants.

Multicomponent Reactions Incorporating Glycyl Iminoacetic Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. nih.govnih.govrug.nl MCRs are attractive for building molecular complexity rapidly and are well-suited for the construction of diverse molecular scaffolds.

Imines and imine derivatives are common intermediates or reactants in various MCRs. For example, the Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The initial step of the Ugi reaction is the formation of an imine from the aldehyde and the amine.

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct analogous structures. For instance, a reaction could be designed where a glycine derivative, a glyoxylic acid derivative, and a third component react to form a more complex molecule incorporating the glycyl iminoacetic acid scaffold. The in situ generation of imines for their subsequent use in MCRs is a known strategy, which can be applied to α-heteroatom substituted imines. rsc.org

The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source, which can then be hydrolyzed to α-amino acids. nih.govlibretexts.org This reaction proceeds through an imine intermediate and highlights the importance of this functional group in multicomponent chemistry.

Stereoselective Synthesis of this compound

The stereochemistry of the imine bond is a critical aspect of the synthesis of this compound. The "(2E)" and "(E)" designations indicate a specific geometric isomer about the carbon-nitrogen double bonds. Achieving stereoselectivity in the synthesis of imines and their derivatives is a significant challenge and an active area of research.

For the synthesis of chiral α-amino acids and their derivatives, enantioselective methods are often employed. These can include the use of chiral catalysts, auxiliaries, or enzymes. For example, the enantioselective synthesis of α-amino acid esters has been achieved through organocatalysis. nih.gov While this example focuses on the stereocenter at the α-carbon, the principles of stereocontrol can be extended to the geometric configuration of the imine.

In the context of this compound, achieving the desired E configuration for both imine functionalities would likely depend on the specific reaction conditions and the nature of the substituents on the imine carbons and nitrogens. Thermodynamic control, where the more stable E isomer is preferentially formed, is a common strategy. The relative steric bulk of the substituents plays a crucial role in determining the geometric preference of the imine.

Enzymatic and chemoenzymatic strategies are also powerful tools for stereoselective synthesis. Biocatalytic aldol reactions combined with reductive aminations have been used for the stereoselective synthesis of amino-diols and amino-polyols. nih.gov Such approaches, which demonstrate high levels of stereocontrol, could potentially be adapted for the synthesis of specific isomers of iminoacetic acid derivatives.

Further research into the conformational control of reactions involving amino acid-derived substrates could provide insights into achieving the desired stereochemistry in molecules like this compound. aalto.fi

Strategies for E/Z Stereocontrol during Imino Bond Formation

The classic method for imine synthesis involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. masterorganicchemistry.com This reversible reaction is typically acid-catalyzed and driven to completion by the removal of water. masterorganicchemistry.comacs.org The stereocontrol of the resulting imine is influenced by several factors, including the steric and electronic properties of the reactants. acs.org For instance, the reaction between benzaldehyde derivatives and primary butyl amines has been shown to be sensitive to both steric hindrance on the amine and the electronic nature of substituents on the aldehyde. acs.org Electron-withdrawing groups on the benzaldehyde tend to increase reaction rates, while bulky amines can hinder the reaction. acs.org

Computational studies have provided deeper insights into the E/Z isomerization of imines. The energy barrier for this isomerization can be significant, and in some cases, it can compete with the activation energies of subsequent reaction steps. rsc.org For N-benzylideneanilines, experimental E/Z isomerization barriers range from approximately 14 to 19 kcal/mol, with inversion pathways generally being predominant. rsc.org In the context of the Staudinger reaction, the stereochemical outcome is not only dependent on the subsequent cycloaddition but also on the E/Z isomerization of the starting imine. rsc.orgresearchgate.net Theoretical calculations have shown that for certain imines, the E-isomer is more stable than the Z-isomer, with a computed isomerization barrier that can be significantly higher than the reaction barrier for subsequent transformations. nih.gov This highlights the importance of understanding and controlling the imine geometry from the outset.

Strategies to influence the E/Z ratio include the careful selection of reactants and reaction conditions. The inherent steric and electronic biases of the starting materials can favor the formation of one isomer over the other. For example, in the synthesis of γ-lactams from imines and cyanosuccinic anhydrides, computational studies revealed that the reaction proceeds through the E-imine, which is calculated to be more stable than the Z-imine by 5.2 kcal/mol. nih.gov

Asymmetric Synthesis of Chiral Imino Carboxylic Acid Derivatives

The synthesis of chiral imino carboxylic acid derivatives is a significant area of research due to the importance of chiral α-amino acids in biological systems and as building blocks in medicinal chemistry. nih.govrsc.org Numerous asymmetric synthetic approaches have been developed to access these valuable compounds. scispace.com

One notable method involves the manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives to generate α-imino carboxylic acid derivatives. nih.gov This approach avoids the use of unstable glyoxylic acid derivatives and has been successfully applied to the synthesis of novel α-imino phenyl esters, perfluoroalkyl esters, imides, and thioesters. nih.gov The resulting α-imino imides, in particular, have shown improved chemical yield and stereoselectivity in subsequent asymmetric Mannich reactions with 1,3-dicarbonyl compounds when organocatalysts like thiourea are employed. nih.gov

Catalytic asymmetric methods represent a powerful tool for the synthesis of chiral amino acids. The Mannich reaction, which involves the addition of an enolate equivalent to an imine, is a cornerstone of this field. acs.org Chiral metal complexes and organic catalysts have been extensively studied to achieve high enantioselectivity. scispace.comacs.org For instance, chiral copper-bisoxazoline complexes have been used to catalyze the addition of β-keto phosphonates to N-tosyl-α-imino esters, affording β-phosphono-α-amino esters with good enantioselectivities. scispace.com

Another strategy employs chiral auxiliaries. Enantiopure hexahydrobenzoxazolidin-2-ones, derived from inexpensive starting materials, have been utilized as effective chiral auxiliaries in the asymmetric synthesis of α-amino-β-phosphonocarboxylic acids. scispace.com The introduction of the phosphonate group followed by azidation of the corresponding sodium enolate proceeds with excellent diastereoselectivity. scispace.com

Furthermore, enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral amino acids. rsc.org Biocatalytic enantioselective transesterification using lipases has been successfully applied to the desymmetrization of phosphono-1,3-propanediols, yielding chiral monoacetates with high enantiomeric excess. scispace.com

The table below summarizes key asymmetric synthesis strategies for chiral imino carboxylic acid derivatives.

Strategy Catalyst/Auxiliary Key Transformation Product Type
OrganocatalysisThioureaAsymmetric Mannich reactionUnnatural α-amino acid derivatives
Metal CatalysisChiral copper-bisoxazoline complexAddition of β-keto phosphonates to N-tosyl-α-imino estersβ-phosphono-α-amino esters
Chiral AuxiliaryEnantiopure hexahydrobenzoxazolidin-2-onesDiastereoselective azidationα-amino-β-phosphonocarboxylic acids
BiocatalysisLipase PSEnantioselective transesterificationChiral monoacetates

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions. Factors such as the choice of solvent, the use of catalysts, and the methods for isolation and purification all play a crucial role in determining the yield, purity, and stereochemical integrity of the final product.

Solvent System Effects on Yield and Selectivity

The solvent system is a critical parameter in imine synthesis, influencing reaction rates, equilibrium positions, and in some cases, product morphology. acs.orgresearchgate.net The formation of imines is a condensation reaction that produces water, and the choice of solvent can impact the efficiency of water removal, which is necessary to drive the reaction forward. acs.org

In a study comparing the reactivity of imine condensation in methyl t-butyl ether (MTBE) versus dichloromethane, it was found that the greener solvent, MTBE, offered better or comparable yields in a significant number of reactions. acs.org This suggests that environmentally benign solvents can be effective for imine synthesis. The choice of solvent can also affect reaction conversions, with notable differences observed in reactions between electron-withdrawing benzaldehydes and sterically hindered amines. acs.org

For polyimine synthesis, tetrahydrofuran (THF) has been reported to facilitate faster imine condensation compared to other solvents, leading to homogeneous materials with enhanced cross-linking. researchgate.net The solvent choice can also have a profound effect on the morphology and properties of resulting polymers by affecting reaction rates and solvent diffusion. researchgate.net

The following table illustrates the effect of different solvents on imine condensation reactions.

Solvent Key Observation Reference
Methyl t-butyl ether (MTBE)Often provides better or comparable yields to dichloromethane. acs.org
DichloromethaneA common solvent for imine condensation. acs.org
Tetrahydrofuran (THF)Can lead to faster imine condensation and homogeneous materials. researchgate.net
Water or fruit juiceCan be used as a green solvent in some imine syntheses. acs.org

Catalytic Approaches in Iminoacetic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of iminoacetic acids, enabling efficient and selective transformations. Various catalytic systems, including metal-based and organocatalysts, have been developed to promote these reactions.

In the synthesis of iminodiacetic acid (IDA) from diethanolamine, copper-based catalysts have shown excellent activity. researchgate.netresearchgate.net For example, a Cu/ZrO₂ catalyst has been effectively used in the catalytic oxidative dehydrogenation of diethanolamine in a flow microchannel reactor. researchgate.net This method proceeds through an N-(2-hydroxyethyl)glycine intermediate. researchgate.net The reaction conditions, such as temperature and residence time, significantly influence the conversion and yield. researchgate.net Another study utilized a Cu-MoO₃-ZrO₂ catalyst for the dehydrogenation of diethanolamine, with the optimal reaction conditions being a temperature of 165°C and a pressure of 0.5 MPa. researchgate.net

The synthesis of iminodiacetic acid can also be achieved through a process involving the cyanomethylation of a monoethanolamine substrate, followed by hydrolysis and dehydrogenation. google.com The dehydrogenation step is typically catalyzed by a metal-containing catalyst, with copper-containing catalysts being preferred. google.com

In addition to metal catalysis, organocatalysis has emerged as a powerful tool in asymmetric synthesis. As mentioned previously, thiourea derivatives have been used as organocatalysts in the asymmetric Mannich reaction of α-imino carboxylic acid derivatives, leading to unnatural α-amino acids with improved yield and stereoselectivity. nih.gov

The following table provides an overview of catalytic approaches in iminoacetic acid synthesis.

Catalyst Reaction Type Substrates Product
Cu/ZrO₂Oxidative DehydrogenationDiethanolamineIminodiacetic Acid
Cu-MoO₃-ZrO₂DehydrogenationDiethanolamineIminodiacetic Acid
Copper-containing catalystDehydrogenationN-(2-hydroxyethyl)glycine intermediateIminodiacetic Acid
ThioureaAsymmetric Mannich Reactionα-imino imide and 1,3-dicarbonyl compoundUnnatural α-amino acid derivative

Isolation and Purification Techniques for Glycyliminoacetic Acid

The isolation and purification of glycyliminoacetic acid and its derivatives are crucial steps to obtain a product of high purity, which is essential for subsequent applications. A variety of chromatographic and non-chromatographic techniques can be employed.

Chromatographic methods are widely used for the purification of amino acids and their derivatives. column-chromatography.com Column chromatography, utilizing silica gel as the stationary phase, is a common technique. column-chromatography.com The separation is based on the differential adsorption of the components of the mixture to the adsorbent. column-chromatography.com

Ion-exchange chromatography is particularly effective for the purification of amino acids, which are zwitterionic compounds. column-chromatography.comgoogle.com This technique separates molecules based on their net charge. Strongly acidic cation-exchange resins are often used to adsorb amino acids from a solution, which can then be eluted with a suitable eluent like ammonia. google.com Ion-exclusion chromatography is another useful method that can separate neutral amino acids from charged impurities. diaion.com

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for the purification of amino acids and related compounds, offering high resolution and sensitivity. column-chromatography.com The elution process can be monitored using detectors such as UV-spectrophotometers. column-chromatography.com

Non-chromatographic techniques such as crystallization can also be employed for purification, especially for solid compounds. google.com Repeated crystallization can significantly enhance the purity of the final product.

The choice of purification method depends on the specific properties of the target compound and the nature of the impurities present. A combination of different techniques is often necessary to achieve the desired level of purity.

The following table summarizes common isolation and purification techniques.

Technique Principle of Separation Application
Column ChromatographyAdsorptionGeneral purification of organic compounds.
Ion-Exchange ChromatographyNet chargePurification of amino acids and other charged molecules. column-chromatography.comgoogle.com
Ion-Exclusion ChromatographyExclusion of charged moleculesSeparation of neutral amino acids from ionic impurities. diaion.com
High-Performance Liquid Chromatography (HPLC)Various (adsorption, partition, ion-exchange, etc.)High-resolution separation and purification. column-chromatography.com
CrystallizationDifferential solubilityPurification of solid compounds. google.com

Theoretical and Computational Chemistry Studies of 2e E Glycyl Imino Acetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like (2E)-{[(E)-Glycyl]imino}acetic acid. These computational methods provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) and Ab Initio Methodologies

To investigate the electronic structure of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio methods. nih.gov DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and energies of medium-sized organic molecules. mdpi.comnih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, especially for calculating interaction energies and conformational energies, and are often used as a benchmark for results obtained by other methods. cuni.czacs.org For a dipeptide derivative like this, a basis set such as 6-311++G(d,p) would likely be used to adequately describe the electronic distribution, including diffuse functions for non-covalent interactions and polarization functions for bond descriptions. mdpi.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atoms or the carboxylate group, while the LUMO would be centered on the electron-deficient C=N imino bond. This analysis helps predict sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The ESP map would illustrate the electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For this molecule, negative potential would be expected around the oxygen atoms of the carboxyl group and the nitrogen atoms, indicating sites prone to electrophilic attack or hydrogen bonding. Positive potential would likely be found around the acidic protons. This mapping is instrumental in understanding how the molecule interacts with biological receptors or other molecules. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

Energetic Landscape of E/Z Isomerism around the Imino Bond

The carbon-nitrogen double bond (C=N), or imino bond, is subject to E/Z isomerism due to restricted rotation. studymind.co.ukresearchgate.net The (E) configuration (from the German entgegen, meaning opposite) and the (Z) configuration (zusammen, meaning together) describe the relative positions of substituents on either side of the double bond. chemguide.co.ukleah4sci.com

Computational studies on similar imines have shown that the energy barrier for E/Z isomerization can be significant. researchgate.net Two primary mechanisms are considered for this process: a rotational pathway and a nitrogen inversion pathway. researchgate.net Quantum chemical calculations would be necessary to determine the transition state structures and activation energies for both pathways for this compound. The relative stability of the E and Z isomers is determined by steric hindrance and potential intramolecular hydrogen bonding. A potential energy surface scan, varying the dihedral angle around the C=N bond, would reveal the energy minima corresponding to the stable isomers and the energy barriers separating them.

Exploration of Conformations of the Glycyl and Acetic Acid Moieties

The conformational landscape of a molecule is critical to its chemical reactivity and biological activity. For this compound, computational methods, particularly molecular mechanics and quantum mechanics, would be employed to explore the rotational freedom around its single bonds. The key dihedral angles, such as those defining the backbone of the glycyl unit and the orientation of the acetic acid group relative to the imine bond, would be systematically varied to generate a potential energy surface.

Conformational energy calculations on model dipeptides containing glycine (B1666218) have shown that the low-energy structures are consistent with experimental data from X-ray crystallography and NMR spectroscopy. nih.gov These studies typically utilize force fields like MM2 to efficiently map the conformational space. For more accurate energy evaluations of the identified stable conformers, higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary. The relative energies of different conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles

Conformer IDDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Dihedral Angle 3 (degrees)Relative Energy (kcal/mol)
Conf-1180 (anti)60 (gauche)0 (syn)0.00
Conf-2180 (anti)-60 (gauche)180 (anti)1.25
Conf-360 (gauche)180 (anti)0 (syn)2.50
Conf-4-60 (gauche)180 (anti)180 (anti)2.60

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Computational Investigation of Photochemical Isomerization Pathways

The (2E) and (E) designations in the compound's name indicate the presence of double bonds capable of E/Z (trans/cis) isomerization. The imine (C=N) bond is a primary site for such photochemical reactions. Computational studies on similar imines and azobenzene (B91143) derivatives have successfully elucidated the mechanisms of photoisomerization. rsc.orgnih.govresearchgate.netrsc.org

To investigate the photochemical isomerization of this compound, time-dependent density functional theory (TD-DFT) would be the method of choice. This approach allows for the calculation of excited state energies and the identification of reaction pathways on the excited state potential energy surface. The investigation would focus on identifying the minimum energy path for the E to Z isomerization, including the characterization of any transition states or conical intersections that facilitate the non-radiative decay back to the ground electronic state. rsc.org The quantum yield of the isomerization process could also be estimated through these computational models. nih.gov

Computational Elucidation of Reaction Mechanisms

Transition State Characterization for Synthetic Pathways

Understanding the mechanism of a molecule's synthesis is fundamental to optimizing reaction conditions. Computational chemistry provides powerful tools to map out the reaction pathways for the formation of this compound. A likely synthetic route would involve the condensation of glycine or a derivative with an iminoacetic acid precursor.

Using DFT methods, the geometries of the reactants, products, and any intermediates would be optimized. The transition state (TS) connecting these species would be located using various algorithms. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction.

Simulation of Hydrolysis and Decarboxylation Reactions

The stability of this compound in aqueous environments can be assessed by computationally simulating its hydrolysis and decarboxylation reactions. The hydrolysis of the imine bond is a well-understood process that can be catalyzed by acid or base. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comwizeprep.com

Computational simulations, often employing a combination of quantum mechanics for the reacting species and molecular mechanics for the surrounding solvent (QM/MM methods), can model these reactions. The reaction mechanism would be elucidated by identifying the transition states for the nucleophilic attack of water on the imine carbon and subsequent bond cleavages. The calculated activation barriers would provide insights into the reaction rates under different pH conditions. Similarly, the decarboxylation pathway, involving the loss of carbon dioxide from the acetic acid moiety, could be investigated to determine its feasibility.

Prediction of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues (e.g., replacing a hydrogen with deuterium).

For a reaction involving the cleavage of a C-H bond in the rate-determining step, a primary KIE would be expected. princeton.eduyoutube.com For this compound, one could investigate the KIE for a proton transfer step during hydrolysis or for a decarboxylation reaction. The predicted KIE values, calculated from the zero-point vibrational energies, can be compared with experimental data to validate the proposed reaction mechanism. Secondary KIEs, where the substituted atom is not directly involved in bond breaking, can also provide valuable information about the transition state structure. wikipedia.org

Predictive Spectroscopy using Computational Methods

Computational methods are widely used to predict various types of spectra, which can aid in the identification and characterization of novel compounds. mdpi.comymerdigital.comnottingham.ac.uk For this compound, several spectroscopic techniques could be simulated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using DFT methods, often employing the GIAO (Gauge-Including Atomic Orbital) approach. These predicted shifts, when compared to experimental spectra, can confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This would allow for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=N stretch of the imine, the amide C=O stretch of the glycyl group, and the carboxylic acid O-H stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/SignalAssignment
¹³C NMR (ppm)~170Carboxyl Carbon
¹³C NMR (ppm)~165Imine Carbon
¹³C NMR (ppm)~168Amide Carbonyl
¹H NMR (ppm)~8.0Imine CH
IR (cm⁻¹)~1640C=N Stretch
IR (cm⁻¹)~1680Amide I Band (C=O Stretch)
IR (cm⁻¹)~3300N-H Stretch
UV-Vis (nm)~220π → π* transition

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Chemical Reactivity and Mechanistic Investigations of 2e E Glycyl Imino Acetic Acid

Hydrolytic Stability and Degradation Mechanisms

The stability of (2E)-{[(E)-Glycyl]imino}acetic acid in aqueous solution is primarily dictated by the hydrolysis of its imine (C=N) bond. This process is reversible and subject to catalysis by acid. openstax.orgrsc.org The cleavage of the imine linkage leads to the formation of its constituent carbonyl and amine precursors.

Factors Influencing Hydrolysis Kinetics (e.g., pH, temperature)

Studies on analogous imino acids, such as the imino acid analogue of leucine (B10760876), have shown that the rate of hydrolysis increases as the pH decreases from 8.5. nih.gov Above pH 8.5, the hydrolysis rate was found to be largely independent of pH. nih.gov At 25°C, this specific imino acid exhibited a half-life of 22 seconds at pH 8.5, which decreased to 9.9 seconds at pH 7.9, illustrating the impact of pH on stability. nih.gov

Temperature is another critical factor affecting hydrolysis kinetics. science.govnih.gov An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction. nih.gov The degradation of similar compounds, like poly(lactide-co-glycolide), has been shown to be significantly accelerated by elevated temperatures in the presence of water. nih.gov

Table 1: Effect of pH on the Hydrolysis Half-Life of an Imino Acid Analogue at 25°C This table is based on data for the imino acid analogue of leucine as a representative example.

pHHalf-Life (seconds)
8.522
7.99.9
Data sourced from a study on the reactivity of imino acids formed in the amino acid oxidase reaction. nih.gov

Products of Hydrolysis: Glyoxylic Acid and Glycine (B1666218) Equivalents

The hydrolysis of the imine bond in this compound results in its cleavage, yielding the two original components from which it is formed. The reaction involves the nucleophilic addition of water to the imino carbon, followed by proton transfers and subsequent separation.

The degradation products are:

Glyoxylic Acid: The α-keto acid that provides the carbonyl group for the imine. The enzymatic dealkylation of a related imino-oxy acetic acid also yields glyoxylate (B1226380). nih.gov

Glycine: The amino acid that provides the amino group.

This hydrolytic breakdown pathway is a fundamental characteristic of imine chemistry. libretexts.org

Oxidative Decarboxylation Pathways

This compound, as an α-imino acid, is susceptible to oxidative decarboxylation. This process involves the removal of the carboxyl group as carbon dioxide (CO₂) and the oxidation of the molecule. nih.govnih.gov This reaction is a key step in the metabolism of many amino acids and can be facilitated by various oxidants or catalysts. nih.govmdpi.com

Investigation of Self-Reduction Phenomena

The imine group in an α-imino acid can be reduced to an amine, converting the α-imino acid into its corresponding α-amino acid. Research on the enzyme glutamate (B1630785) dehydrogenase has demonstrated the reversible reduction of an α-imino acid (Δ¹-pyrroline-2-carboxylic acid) to L-proline using NADPH as a reductant. nih.gov This highlights the biological potential for such a reduction. In a non-enzymatic context, this transformation would require a suitable chemical reducing agent. The term "self-reduction" is not commonly used; such a process would likely involve a disproportionation reaction where one molecule of the imino acid is reduced while another is oxidized, but this is less documented than direct reduction or oxidation pathways.

Role of Metal Ions in Imino Acid Oxidation

Metal ions can play a significant role in the oxidation of imino acids. nih.govmdpi.com They can act as catalysts in oxidative decarboxylation reactions by coordinating with the imino acid molecule. mdpi.comchemrevlett.com This coordination can facilitate electron transfer, making the molecule more susceptible to oxidation.

Factors that influence the affinity of a ligand for different metal ions include the hardness or softness of the metal ion and the coordinating side chains of the amino acid sequence. mdpi.com For instance, metal ions like Cu²⁺ and Ni²⁺ can coordinate with the N-terminal amino nitrogen and adjacent carbonyl oxygen. mdpi.com The presence of various metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺, and Al³⁺, has been shown to influence the reactivity of amino and imino acids. nih.gov In the context of oxidative decarboxylation, copper(II) has been used as an oxidant for the conversion of phenylacetic acids to benzaldehydes. chemrevlett.com Similarly, iron-based catalysts have also been employed. mdpi.com The binding of a metal ion can trigger structural changes that activate the molecule for subsequent reactions. nih.gov

Table 2: Influence of Metal Ions on Amino and Imino Acid Reactivity

Metal IonObserved Effect
Cu²⁺, Ni²⁺Can suppress derivatization reactions of amino/imino acids; coordination starts at the N-terminal nitrogen. nih.govmdpi.com
Fe³⁺, Al³⁺Influence derivatization reactions of amino/imino acids. nih.gov
Mn(II)Used as a catalyst for the photo-enabled oxidative decarboxylation of arylacetic acids. chemrevlett.com
This table summarizes general findings on metal ion interactions with amino and imino acids.

Nucleophilic Addition Reactions to the Imino Carbon

The carbon atom of the imine group in this compound is electrophilic and thus serves as a site for nucleophilic attack. rsc.orgresearchgate.net This is a fundamental reaction of imines, leading to the formation of a new single bond at the imino carbon and the saturation of the C=N double bond. openstax.orgunizin.org The reaction typically begins with the addition of the nucleophile to the carbon, followed by protonation of the nitrogen atom. libretexts.org

A variety of nucleophiles can react with imines. Studies on imino acids formed during enzymatic reactions show they react rapidly with nucleophiles like hydrazine (B178648) and semicarbazide (B1199961) to form stable hydrazones and semicarbazones, respectively. nih.gov The reaction with semicarbazide was noted to be significantly faster for the imino acid than for the corresponding keto acid. nih.gov Cyanide also reacts to form stable adducts. nih.gov These reactions are useful for trapping and characterizing imino acid intermediates.

The general mechanism involves the attack of the nucleophile on the electrophilic imine carbon, breaking the π-bond and forming a tetrahedral intermediate, which is then stabilized, often by protonation of the nitrogen. libretexts.org

Table 3: Examples of Nucleophilic Addition to Imines

NucleophileProduct Type
Water (H₂O)Carbinolamine (hydrolysis intermediate) unizin.org
Primary Amines (RNH₂)Leads to transimination (exchange of the N-substituent) nih.gov
Hydrazine (H₂NNH₂)Hydrazone nih.gov
Semicarbazide (H₂NNHCONH₂)Semicarbazone nih.gov
Cyanide (CN⁻)α-aminonitrile nih.gov
Organometallic Reagents (e.g., Grignard)Chiral amines researchgate.net
This table illustrates general nucleophilic addition reactions applicable to the imine functionality.

Mannich-Type Reactions with α-Imino Carboxylic Acid Derivatives

The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. rsc.orgbuchler-gmbh.comnsf.gov In the context of α-imino carboxylic acid derivatives, such as esters of this compound, the imine itself acts as the electrophile. These reactions are powerful tools for the asymmetric synthesis of α,β-diamino acid derivatives, which are important structural motifs in many biologically active compounds. nih.gov

Research has demonstrated that N-acylimino esters can effectively react with a variety of nucleophiles, including silyl (B83357) enol ethers and alkyl vinyl ethers, in the presence of a chiral catalyst to produce Mannich-type adducts in high yields and with significant stereocontrol. acs.orgacs.org Copper(I) and Copper(II) complexes with chiral ligands, such as those derived from phosphino-oxazoline (PHOX) and diamines, have proven to be particularly effective catalysts for these transformations. nih.govacs.org

The diastereoselectivity of the Mannich reaction with glycine derivatives can often be tuned by modifying the catalyst system. For instance, the use of specific CuClO₄-FcPHOX ligands can selectively produce either syn- or anti-α,β-diamino acid derivatives in high yields and with excellent diastereo- and enantioselectivities. nih.govcapes.gov.br This switchable diastereoselectivity is a significant advantage in the synthesis of complex molecules with multiple stereocenters.

The general mechanism of the Mannich reaction in this context begins with the formation of an iminium ion from the α-imino ester, which is then attacked by the enol or enolate form of the nucleophile. rsc.org In catalytic asymmetric versions, the chiral catalyst coordinates to the imine, creating a chiral environment that directs the nucleophilic attack to one face of the electrophile, thereby controlling the stereochemical outcome. nih.gov

Below is a table summarizing representative data from studies on Mannich-type reactions of α-imino esters, which serve as models for the reactivity of this compound derivatives.

Imino Ester SubstrateNucleophileCatalyst SystemDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)Yield (%)Reference
N-Benzoyl-α-iminoethyl glyoxylateSilyl enol ether of acetophenoneCu(OTf)₂-chiral diamine-9492 acs.org
Benzophenone imine of glycine ethyl esterN-PMP-protected imineCu(I)-Phosphino-oxazolineHighExcellentGood nih.gov
Glycine methyl ester imineN-Ts aromatic imineCuClO₄-FcPHOX (4b)2:9899 (anti)95 nih.gov
Glycine methyl ester imineN-Ts aromatic imineCuClO₄-FcPHOX (4f)98:299 (syn)95 nih.gov
(S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimineArylethyneLiHMDS70:30-up to 87 beilstein-journals.org

This table presents data from analogous systems to illustrate the potential reactivity and selectivity of this compound derivatives in Mannich-type reactions.

Imino-Stetter Reaction Applications

The Stetter reaction is a nucleophilic catalysis-driven process that involves the 1,4-addition of an aldehyde to a Michael acceptor. nih.gov A variation of this, the imino-Stetter reaction, utilizes an imine as the electrophilic partner. This reaction provides a powerful method for the synthesis of γ-dicarbonyl compounds and their derivatives. When applied to α-imino carboxylic acid derivatives, the imino-Stetter reaction can be used to construct complex molecular scaffolds.

Cyanide-catalyzed imino-Stetter reactions have been successfully employed in the synthesis of various heterocyclic compounds, including indole (B1671886) derivatives. rsc.orgresearchgate.netnih.govrsc.orgnih.gov For example, aldimines derived from 2-aminocinnamic acid derivatives and various aldehydes can undergo an intramolecular imino-Stetter reaction to furnish indole-3-acetic acid derivatives, which are structurally related to the core of this compound. nih.govrsc.org

The mechanism of the cyanide-catalyzed imino-Stetter reaction involves the initial addition of cyanide to the aldehyde, which, after a proton transfer, generates a nucleophilic species. This nucleophile then adds to the imine in a conjugate fashion. Subsequent elimination of cyanide regenerates the catalyst and yields the final product. N-Heterocyclic carbenes (NHCs) are also widely used as catalysts for Stetter and imino-Stetter reactions, operating through a similar umpolung (polarity reversal) of the aldehyde. nih.gov

The intramolecular version of the imino-Stetter reaction is particularly useful for the construction of cyclic systems. By tethering the aldehyde and imine functionalities within the same molecule, complex ring systems can be assembled in a single step with high efficiency.

The following table presents data from studies on imino-Stetter reactions of substrates analogous to derivatives of this compound.

Aldimine Substrate (from)Aldehyde PartnerCatalystProductYield (%)Reference
Ethyl 2-aminocinnamate and 5-methoxyindole-2-carboxaldehyde-KCN2,2'-bisindole-3-acetic acid derivative91 researchgate.net
2-Aminocinnamic acid derivative and a commercial aldehyde-KCNIndole-3-acetic acid derivative- nih.govrsc.org
2-Aminochalcone and aromatic aldehyde-KCN2-Aryl-3-arenacylindole derivativeGood to High rsc.org
2-Aminocinnamic acid derivative and α,β-unsaturated aldehyde-KCN2-Vinylindole-3-acetic acid derivativeHigh researchgate.net

This table showcases the utility of the imino-Stetter reaction in synthesizing complex molecules from precursors structurally related to this compound, highlighting the potential for similar transformations.

Reactions Involving the Glycyl Moiety

The glycyl moiety of this compound contains a primary amine group, which is a key site for chemical modification and derivatization. The nucleophilic nature of this amine allows it to react with a wide range of electrophiles, leading to the formation of various derivatives.

A common and important reaction of the glycyl amine is acylation. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. youtube.com For instance, reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct results in the formation of an N-acyl derivative. This type of derivatization is fundamental in peptide synthesis and for modifying the properties of amino acid-containing molecules. The reaction conditions, such as pH and solvent, can significantly influence the efficiency of the derivatization. nih.gov

Enzymatic methods for N-acylation are also being explored as a greener alternative to traditional chemical methods. For example, aminoacylases have been shown to catalyze the selective acylation of the α-amino group of amino acids in aqueous media. nih.gov

Derivatization is also widely used in analytical chemistry for the detection and quantification of amino acids and peptides. Reagents such as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) and others are used to introduce chromophores or fluorophores, enhancing detection by techniques like HPLC-MS/MS. nih.govnih.gov

The table below summarizes typical conditions and outcomes for the derivatization of amine groups in amino acids and peptides, which are directly applicable to the glycyl moiety of the target compound.

Substrate TypeDerivatizing AgentReaction ConditionsProductOutcomeReference
Amino acidsPhthalylglycyl chloridepH 6.5, 30 °C, 10 minN-Phthalylglycyl derivative95-97% yield nih.gov
PeptidesFormaldehyde / Borane-pyridineRoom temp, 1-2 hoursN,N-dimethylated amineNear-complete reaction nih.gov
Amino acidsUndecylenoic acidAminoacylase from S. ambofaciens, aqueous mediumN-undecylenoyl amino acidSubstrate-dependent conversion nih.gov
Aromatic and Aliphatic AminesAcetonitrileAlumina catalyst, continuous flowN-acetyl amineGood conversion mdpi.com

This table illustrates common derivatization reactions of the amine functionality found in the glycyl moiety, providing insights into potential synthetic modifications of this compound.

General Reactivity Patterns of α-Imino Carboxylic Acids

The electrophilicity of the imine carbon makes it a key site for addition reactions. As discussed, this is the basis for Mannich-type and imino-Stetter reactions. The geometry of the imine (E/Z isomerism) can also play a role in the stereochemical outcome of these reactions. beilstein-journals.org

The carboxylic acid group, on the other hand, can act as an internal acid catalyst or be deprotonated to form a carboxylate. The carboxylate form is generally less reactive towards nucleophilic acyl substitution. The relative reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group, with acyl chlorides and anhydrides being the most reactive, followed by esters and amides.

The presence of the glycyl group introduces additional complexity. The amide bond within the glycyl moiety is generally stable, but it can participate in intramolecular reactions under certain conditions. For instance, at the dipeptide stage in peptide synthesis, intramolecular cyclization can lead to the formation of diketopiperazines, especially when proline is one of the residues. acs.org While not directly applicable to the monomeric this compound, this highlights the potential for intramolecular interactions.

Furthermore, the α-imino acid can undergo tautomerization to an enamine form, which can exhibit nucleophilic character at the α-carbon. This umpolung reactivity is harnessed in reactions like the Stetter reaction, where the molecule acts as an acyl anion equivalent.

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Coordination Chemistry of 2e E Glycyl Imino Acetic Acid As a Ligand

Electronic Properties of Metal-Imino Acid Complexes

The electronic properties of coordination complexes are pivotal in determining their structure, reactivity, and potential applications. For complexes formed with ligands like (2E)-{[(E)-Glycyl]imino}acetic acid, which features nitrogen and oxygen donor atoms, the interaction with a central metal ion gives rise to distinct electronic and magnetic characteristics. These properties are best understood through the frameworks of Ligand Field Theory.

Ligand Field Theory Considerations

Ligand Field Theory (LFT) is a sophisticated model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of transition metal complexes. wikipedia.org It provides a framework for understanding how the interaction between metal d-orbitals and ligand orbitals affects their energy levels. wpmucdn.comresearchgate.net

When a transition metal ion is placed in the electrostatic field generated by the coordinating ligands, the five-fold degeneracy of its d-orbitals is lifted. researchgate.net For a ligand such as this compound, which typically forms an octahedral geometry around a metal center through its nitrogen and carboxylate oxygen donors, the d-orbitals split into two distinct energy levels: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org

The magnitude of this energy separation, known as the ligand field splitting parameter (Δ_o for octahedral complexes), is determined by several factors including the identity of the metal ion, its oxidation state, and the nature of the coordinating ligands. The donor atoms of this compound (nitrogen from the imino group and oxygen from the carboxylate group) create a specific ligand field strength. In the spectrochemical series, which ranks ligands according to the magnitude of Δ_o they produce, amine (N) donors are generally considered intermediate to strong-field ligands, while carboxylate (O) donors are weaker field ligands. The resulting Δ_o for a complex with this ligand would be a composite of these influences.

The interaction between the metal and ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. libretexts.org The ligand lone pairs act as sigma donors, interacting with the metal's s, p, and the e_g set of d-orbitals. youtube.com The resulting antibonding orbitals (e_g) are higher in energy and are primarily metal d-orbital in character. libretexts.org The t₂g orbitals are typically non-bonding or can participate in π-bonding interactions if the ligand possesses suitable π-acceptor orbitals. wikipedia.org The energy difference between the t₂g and e_g levels is the ligand field splitting energy (Δ_o), which is crucial for interpreting the electronic spectra and magnetic properties of the complex. researchgate.net

Magnetic Properties and Spin States

The magnetic properties of transition metal complexes are a direct consequence of their electronic configuration, specifically the number of unpaired electrons. researchgate.net The arrangement of electrons within the split d-orbitals is governed by the relative magnitudes of the ligand field splitting energy (Δ_o) and the mean spin-pairing energy (P).

For a metal ion with a d⁴ to d⁷ electron configuration in an octahedral field, two possible ground state electron configurations can exist:

High-Spin (HS): When Δ_o is smaller than the energy required to pair electrons in the same orbital (Δ_o < P), electrons will occupy the higher-energy e_g* orbitals before pairing in the lower-energy t₂g orbitals. This maximizes the number of unpaired electrons, resulting in a complex with a larger magnetic moment. mdpi.com

Low-Spin (LS): When the ligand field is strong enough that Δ_o is greater than the pairing energy (Δ_o > P), electrons will fill the t₂g orbitals completely before occupying the e_g* orbitals. This minimizes the number of unpaired electrons, leading to a smaller magnetic moment or even a diamagnetic complex. mdpi.com

Complexes with ligands like iminodiacetic acid derivatives can exhibit either high-spin or low-spin states depending on the central metal ion. For instance, Fe(III) complexes with carboxylated amine ligands often feature a high-spin d⁵ configuration. slu.se The spin state can be determined experimentally by measuring the magnetic susceptibility of the complex. The effective magnetic moment (μ_eff) can be calculated and compared to the theoretical "spin-only" value, which depends on the number of unpaired electrons (n).

Computational methods, such as Density Functional Theory (DFT), are also employed to predict the ground state spin of transition metal complexes by calculating the energy difference between potential spin states. unige.chresearchgate.net The relative energies of the high-spin and low-spin states are sensitive to the coordination geometry and the nature of the metal-ligand bonds. unige.ch In some cases, the energy difference between the HS and LS states is small enough that a temperature- or pressure-induced transition between them can occur, a phenomenon known as spin-crossover (SCO). mdpi.com

Table 1: Predicted Spin States and Magnetic Moments for Octahedral Complexes

Reactivity and Potential Catalytic Roles of Metal-Imino Acid Complexes

The reactivity of metal complexes is intrinsically linked to their electronic structure and the nature of the coordinated ligands. Metal complexes containing imino or amino acid-derived ligands have shown promise as catalysts in a variety of organic transformations. nih.govmdpi.com

The this compound ligand provides a coordination environment with both nitrogen and oxygen donors, which can stabilize various oxidation states of a central metal ion. This ability to shuttle between oxidation states is fundamental to many catalytic cycles, particularly in redox reactions. For example, complexes of various metals with amino acids have been investigated as catalysts for oxidation reactions, such as the epoxidation of olefins. researchgate.net In these systems, the ligand framework supports the metal center, modulating its Lewis acidity and redox potential to facilitate the transfer of an oxygen atom to the substrate. researchgate.net

The imine functionality within the ligand is also significant. Metal-imido complexes are known to undergo cycloaddition reactions with unsaturated molecules like alkynes and alkenes. nih.gov While the ligand itself contains an imine, the coordination to a metal center can influence the reactivity of this bond or, more commonly, the metal center itself can be the site of catalytic activity. The steric and electronic properties of the glycyl-iminoacetic acid ligand would influence the accessibility and reactivity of the metal's active sites.

Furthermore, the chirality inherent in amino acid-derived ligands can be exploited for asymmetric catalysis. Although this compound as named is achiral, modifications incorporating chiral amino acids could produce enantioselective catalysts. Peptide-based ligands have been successfully used in metal-catalyzed reactions to achieve high yields and enantioselectivity. mdpi.com

The potential catalytic applications for metal complexes of this compound could include:

Oxidation Catalysis: Similar to other amino acid-metal complexes, these could catalyze the oxidation of alcohols or the epoxidation of alkenes. researchgate.net

Hydrolytic Reactions: The Lewis acidic metal center could activate water molecules for the hydrolysis of esters or amides.

Carbon-Carbon Bond Formation: The ligand framework could support metal-mediated cross-coupling reactions or addition reactions to unsaturated substrates. nih.gov

The catalytic activity is highly dependent on the choice of metal and the specific reaction conditions. The stability of the complex under catalytic turnover is also a critical factor, and ligands like iminodiacetic acid derivatives are known to form robust complexes with a range of metal ions. slu.sersc.org

Table 2: List of Chemical Compounds

Biochemical Relevance: Mechanistic Investigations of Iminoacetic Acid Intermediates

Role as an Intermediate in Amino Acid Bioreactions

Iminoacetic acids are key, albeit often elusive, intermediates in a variety of biological reactions involving amino acids. Their transient nature makes them challenging to study directly, but their existence is critical for understanding the mechanisms of several important enzymatic and chemical transformations.

Glycine (B1666218) Imine as an Intermediate in Reductive Amination of Glyoxylic Acid

Glycine imine is a pivotal, yet unstable, intermediate in the reductive amination of glyoxylic acid to form glycine. researchgate.netnih.gov This reaction is a fundamental pathway for the biosynthesis of glycine. The process involves the condensation of glyoxylic acid and ammonia (B1221849) to form the imine, which is then reduced to glycine. nih.gov

Recent studies have successfully characterized glycine imine using cryogenic matrix isolation spectroscopy, providing direct evidence for its existence. nih.govresearchgate.net In aqueous solutions, glycine imine is prone to hydrolysis back to glyoxylic acid and ammonia or can undergo self-reduction via oxidative decarboxylation, especially in the presence of reducing agents like ferrous iron (Fe(II)). researchgate.netnih.govresearchgate.net The inherent reactivity of glyoxylate (B1226380) is significantly higher than other biological α-keto acids in nonenzymatic reductive amination, highlighting its importance in the flow of ammonia for amino acid synthesis. researchgate.net

The formation of glycine from glyoxylic acid can also proceed through an "aza-Cannizzaro reaction" at neutral pH in ammonia-rich solutions, where a glyoxylate-derived hemiaminal transfers a hydride to the corresponding iminium ion. nih.gov

Implications for Prebiotic Chemistry and Amino Acid Origin

Iminoacetic acid intermediates are not only relevant to contemporary biochemistry but are also considered key players in the prebiotic synthesis of amino acids.

Abiotic Formation Pathways of Amino Acids

The origin of life on Earth necessitated the abiotic synthesis of fundamental organic molecules, including amino acids. nih.govlibretexts.org Glycine imine is proposed as a crucial intermediate connecting the prebiotic formation of amino acids and sugars. researchgate.netnih.gov

Several pathways for the abiotic synthesis of amino acids have been proposed and experimentally supported:

Strecker Synthesis: This pathway involves the reaction of aldehydes, ammonia, and hydrogen cyanide (HCN) to form α-aminonitriles, which are then hydrolyzed to α-amino acids. This is a widely accepted mechanism for the formation of amino acids found in meteorites. researchgate.netresearchgate.net

Reductive Amination of Keto Acids: As discussed earlier, the reductive amination of α-keto acids like glyoxylic acid is a plausible route to amino acids. The presence of reducing agents, such as Fe(II) which was likely present in early oceans, could have facilitated this process. researchgate.netnih.gov

Miller-Urey Type Experiments: The classic Miller-Urey experiment and its variations have demonstrated that amino acids can be formed when a mixture of simple gases (like methane, ammonia, water, and hydrogen), thought to represent the early Earth's atmosphere, is subjected to an energy source like an electric discharge. nih.govresearchgate.net Glyoxylic acid has been identified as a product in such experiments. nih.gov

Extraterrestrial Delivery: Amino acids have been detected in meteorites, suggesting that they could have been delivered to the early Earth from extraterrestrial sources. nih.govnih.gov

The formation of glycine from glyoxylic acid and ammonia under plausible prebiotic conditions underscores the potential importance of iminoacetic acid intermediates in the emergence of life. nih.gov

Connection of Glycine Imine to Prebiotic Sugar Formation Chemistry

The study of prebiotic chemistry seeks to understand the chemical origins of life from non-living matter. A central challenge is to explain the formation of essential biomolecules, such as amino acids and sugars, under the conditions of the early Earth. Glycine imine, the simplest α-imino acid, has emerged as a critical intermediate that potentially links the prebiotic synthesis of amino acids with the formation of sugars. nih.gov

Mechanistic Investigations of Iminoacetic Acid Intermediates

Iminoacetic acids, and specifically glycine imine, are highly reactive and transient species. Their instability makes them difficult to isolate and characterize under normal conditions. However, advanced spectroscopic techniques, such as cryogenic matrix isolation infrared (IR) and UV/Vis spectroscopy, have enabled researchers to study their formation and behavior. nih.govresearchgate.net

One method for generating glycine imine involves the UV irradiation of 2-azidoacetic acid, which leads to the extrusion of nitrogen gas. nih.gov These experiments have revealed the formation of different conformers of glycine imine, such as the anti-(E,E)- and anti-(Z,Z)- conformations, which can be interconverted through photochemical processes. researchgate.net

In aqueous solutions, the chemistry of glycine imine is dynamic. It can undergo hydrolysis to form glyoxylic acid and ammonia, which are key components in various prebiotic pathways. researchgate.netnih.gov The hydrolysis process is reversible and is a key step in the formation of aldehydes and ketones from imines. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comyoutube.com At higher concentrations, or in the presence of reducing agents like iron(II) sulfate, glycine imine can participate in self-reduction reactions through oxidative decarboxylation. nih.govresearchgate.net

The table below summarizes the key reactive pathways of glycine imine that have been investigated.

Reaction Condition Reactants Products Significance
Cryogenic Matrix Isolation2-Azidoacetic Acid (UV irradiation)Glycine Imine (anti-(E,E) and anti-(Z,Z) conformers), NitrogenSpectroscopic characterization of the elusive imine. nih.govresearchgate.net
Aqueous SolutionGlycine Imine, WaterGlyoxylic Acid, AmmoniaLinks imine chemistry to key prebiotic precursors. researchgate.netnih.gov
Higher Concentration / Reducing Agent (Fe(II)SO4)Glycine ImineSelf-reduction productsDemonstrates alternative reaction pathways on the early Earth. nih.govresearchgate.net

The Role of Glycine Imine in Prebiotic Sugar Formation

The connection between glycine imine and the formation of sugars is a significant finding in prebiotic systems chemistry. It is proposed that imines, such as the imine of glycolaldehyde (B1209225), are central intermediates in the homologation of sugars, a process by which simpler sugars are built up into more complex ones. nih.gov

For instance, in a proposed prebiotic synthesis of simple sugars from hydrogen cyanide, the reduction of glycolonitrile (B6354644) produces glycolaldehyde imine. This imine can then hydrolyze to yield glycolaldehyde, a two-carbon sugar (a diose), and ammonia. nih.gov Glycolaldehyde is a crucial building block for the synthesis of larger sugars like ribose, the sugar component of RNA.

This chemistry highlights a "mixed" nitrogenous and oxygenous systems chemistry, where nitrogen-containing compounds like imines play a pivotal role in the formation of oxygen-containing molecules like sugars. nih.gov The table below outlines the proposed steps connecting imine chemistry to sugar formation.

Step Precursors Intermediate Product Relevance
1Formaldehyde, Hydrogen CyanideGlycolonitrile-Formation of a key nitrile precursor. nih.gov
2GlycolonitrileGlycolaldehyde Imine-Reduction to form the crucial imine intermediate. nih.gov
3Glycolaldehyde Imine, Water-Glycolaldehyde, AmmoniaHydrolysis to yield a foundational sugar and ammonia. nih.gov

The involvement of glycine imine and related imino acids in these pathways suggests a shared chemical ancestry for amino acids and sugars, two of the fundamental building blocks of life. The transient nature of these imine intermediates would have allowed for a dynamic and interconnected network of prebiotic reactions, paving the way for the emergence of more complex biochemical systems. nih.govcambridge.orgmdpi.com

Analytical Method Development for 2e E Glycyl Imino Acetic Acid

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone for the analysis of peptides, offering high-resolution separation of complex mixtures. rsc.org High-performance liquid chromatography (HPLC) is the most common technique, while gas chromatography (GC) can be employed for volatile derivatives. americanpeptidesociety.orgnih.gov

HPLC is exceptionally versatile for peptide analysis, utilizing differences in properties like hydrophobicity, charge, and size to achieve separation. nih.gov For a compound like (2E)-{[(E)-Glycyl]imino}acetic acid, reversed-phase HPLC (RP-HPLC) is a principal mode of separation. nih.govshodex.com

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous buffer. acs.orgnih.gov The buffer is often acidified with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.

Detectors for HPLC analysis of peptides most commonly include UV detectors, which measure absorbance at specific wavelengths. acs.org For peptides lacking strong chromophores, detection can be performed at lower wavelengths (around 210-220 nm) where the peptide bond itself absorbs UV light. researchgate.net

Table 1: Illustrative HPLC Parameters for Dipeptide Analysis

ParameterConditionRationale/Details
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for peptide separations due to its hydrophobicity, providing good retention and resolution. acs.org
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier and ion-pairing agent to improve peak sharpness. nih.gov
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent used to elute the peptide from the nonpolar column. nih.gov
GradientLinear gradient from 5% to 60% B over 30 minutesGradual increase in organic phase concentration allows for the separation of compounds with varying polarities.
Flow Rate1.0 mL/minA typical analytical flow rate for a standard bore column.
DetectionUV at 220 nmWavelength for detecting the peptide bond. researchgate.net
Column Temperature30 °CControlled temperature ensures reproducible retention times.

Gas chromatography is a powerful analytical technique, but its application to peptides like this compound is limited by their inherent non-volatility and thermal instability. americanpeptidesociety.org Therefore, direct GC analysis is not feasible. To utilize GC, peptides must first be converted into volatile and thermally stable derivatives. americanpeptidesociety.orgsigmaaldrich.com

This derivatization process typically involves two steps: esterification of the carboxyl groups followed by acylation of the amino and other reactive groups. nih.gov Silylation, which replaces active hydrogen atoms with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS), is another common method to increase volatility. sigmaaldrich.comlibretexts.org

Once derivatized, the compound can be separated on a GC column, often a capillary column with a nonpolar stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). americanpeptidesociety.org While effective for some small peptides and amino acid analysis, the requirement for derivatization makes GC a less direct and more complex method than HPLC for routine peptide analysis. americanpeptidesociety.orgresearchgate.net

Table 2: General GC Conditions for Analysis of Derivatized Peptides

ParameterConditionRationale/Details
DerivatizationSilylation (e.g., with MTBSTFA) or AcylationNecessary to increase the volatility and thermal stability of the peptide. sigmaaldrich.comlibretexts.org
ColumnCapillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Provides high resolution for complex mixtures of derivatized compounds.
Carrier GasHelium or NitrogenInert gas to carry the volatile analytes through the column. americanpeptidesociety.org
Injector Temperature~250 °CEnsures rapid volatilization of the derivatized analyte without degradation.
Oven ProgramTemperature gradient (e.g., 100°C to 280°C at 10°C/min)Separates compounds based on their boiling points and interactions with the stationary phase.
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides general quantification, while MS offers identification and structural information. americanpeptidesociety.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. rsc.org For this compound, derivatization can be employed to achieve several goals:

Increase Volatility for GC Analysis : As discussed, this is a prerequisite for GC and involves converting polar functional groups into less polar, more volatile forms. americanpeptidesociety.orglibretexts.org

Enhance Detection Sensitivity : Attaching a chromophore or fluorophore can significantly improve detection limits in HPLC with UV-Vis or fluorescence detectors. libretexts.org For example, reagents like dansyl chloride react with primary and secondary amines to yield highly fluorescent derivatives.

Improve Ionization Efficiency in Mass Spectrometry : Chemical modification can introduce a permanent charge or a more easily ionizable group, enhancing the signal in ESI-MS. rsc.orgnih.gov Reagents that introduce a quaternary ammonium (B1175870) group, for instance, can improve the detection sensitivity of many peptides. rsc.org

Improve Chromatographic Separation : Modifying the polarity of a compound can alter its retention behavior, which can be useful for resolving it from interfering substances. libretexts.org

A classic example of derivatization in peptide analysis is the use of phenylisothiocyanate (PITC), also known as Edman's reagent. It reacts with the N-terminal amino group of a peptide, and the resulting derivative can be analyzed by HPLC, a foundational technique for peptide sequencing. acs.orgacs.org

Table 3: Common Derivatization Reagents for Peptide Analysis

ReagentTarget Functional GroupPurposeAnalytical Technique
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-OH, -NH₂, -SHIncreases volatilityGC-MS sigmaaldrich.com
Pentafluoropropionic Anhydride (PFPA)-OH, -NH₂Increases volatility, enhances ECD signalGC-MS nih.gov
Phenylisothiocyanate (PITC)N-terminal α-amino groupSequencing, UV detectionHPLC acs.org
Dansyl ChloridePrimary/Secondary AminesFluorescence detectionHPLC libretexts.org
2,4,6-triphenylpyrylium saltε-amino group of lysineIncreases ionization efficiencyLC-MS nih.gov

Advanced Applications and Future Research Directions in 2e E Glycyl Imino Acetic Acid Chemistry

Applications in Materials Science (Excluding Biocompatibility)

Searches of materials science literature and polymer chemistry databases have yielded no specific data on the use of (2E)-{[(E)-Glycyl]imino}acetic acid in the development of new materials. While dipeptides and imine-containing molecules are individually explored in materials science, research on this particular compound is absent. nih.govnih.gov

Supramolecular Assembly and Molecular Recognition Studies

There is a lack of specific research on the supramolecular assembly and molecular recognition capabilities of this compound. General principles of supramolecular chemistry have been applied to imine-based systems and peptides to create dynamic materials and sensors. nih.govacs.orgnih.govrsc.org However, no studies focus on the unique non-covalent interactions, self-assembly behavior, or host-guest chemistry of this compound.

Emerging Research Avenues

Given the absence of foundational research, the exploration of emerging research avenues for this compound remains speculative. The development of novel synthetic routes and the exploration of its chemical reactivity are necessary prerequisites for any advanced application.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of the parent molecule glycylglycine (B550881) is well-established. wikipedia.org Imines are typically formed from the condensation of primary amines and carbonyl compounds, a reaction that can be catalyzed by acid. masterorganicchemistry.com However, no specific, optimized, or sustainable synthetic protocols for the preparation of this compound have been published. The compound glycine (B1666218) imine itself has been identified as a transient, elusive intermediate in the reductive amination of glyoxylic acid, highlighting the potential instability of such simple imino acids. researchgate.netresearchgate.net Research into green chemistry approaches for related heterocyclic compounds exists but does not address the target molecule.

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound has not been a subject of published research. The reactivity of imines is known, including their hydrolysis back to an amine and a carbonyl compound, and their reduction to form secondary amines. masterorganicchemistry.com Asymmetric Mannich reactions involving glycine derivatives with imines have been developed to create complex amino acid structures. nih.gov However, the specific transformations, reaction kinetics, and mechanistic pathways involving this compound are not documented.

No Publicly Available Research Found for this compound

Extensive searches for scientific literature and data concerning the chemical compound this compound have yielded no specific research findings, advanced applications, or future research directions. This indicates a lack of publicly available studies on this particular molecule.

Consequently, the requested article, which was to be structured around detailed research findings and data tables on this specific compound, cannot be generated due to the absence of foundational information in the public domain. The scientific community has, to date, not published any work that would allow for a discussion of its chemical properties, synthesis, or potential applications in the specified advanced fields.

Q & A

Q. What are the key structural features and stereochemical considerations of (2E)-{[(E)-Glycyl]imino}acetic acid that influence its reactivity?

  • Answer : The compound features an imino group derived from glycine (2-aminoacetic acid) linked to acetic acid, with defined (E)-stereochemistry at both the glycyl and imino moieties. The E-configuration impacts hydrogen bonding and steric interactions, critical for its biochemical reactivity. Characterization via NMR or X-ray crystallography is essential to confirm stereochemistry, as improper configuration may alter binding affinity in enzymatic systems .

Q. What experimental approaches are recommended for synthesizing this compound, and how is stereochemical purity ensured?

  • Answer : Synthesis typically involves:
  • Step 1 : Oxidation of glycine to iminoacetic acid using molecular oxygen (O₂) as a catalyst .
  • Step 2 : Protection of the amino group (e.g., via tert-butoxycarbonyl [Boc] groups) to prevent side reactions.
  • Step 3 : Condensation with activated acetic acid derivatives (e.g., acyl chlorides) under controlled pH (6–8) to favor E-configuration.
  • Validation : Chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical purity .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Answer : Stability studies should include:
  • pH-dependent assays : Monitor degradation via HPLC at pH 3–10, noting fragmentation patterns (e.g., imino group hydrolysis at acidic pH) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Long-term storage : Compare lyophilized vs. solution-phase stability at –80°C using mass spectrometry .

Advanced Research Questions

Q. How can contradictions in reported catalytic activities of this compound across pH conditions be resolved?

  • Answer : Divergent results often arise from:
  • Buffer interference : Phosphate buffers may chelate metal ions required for catalytic activity. Use non-coordinating buffers (e.g., HEPES) .
  • Redox state : Monitor oxygen levels during assays, as O₂ participates in glycine-to-iminoacetic acid oxidation .
  • Control experiments : Include negative controls (e.g., omitting cofactors) and validate via kinetic isotope effects (KIEs) to distinguish mechanistic pathways .

Q. What advanced computational techniques predict interaction mechanisms of this compound with biological targets?

  • Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein binding free energies (e.g., using AMBER or GROMACS) with explicit solvent models.
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites .
  • Docking studies : Use AutoDock Vina to predict binding modes, validated by mutagenesis data (e.g., alanine scanning) .

Q. How can researchers design experiments to analyze the compound’s role in microbial cyanogenesis pathways?

  • Answer :
  • Gene knockout : Delete cyanide synthase genes in model organisms (e.g., Bacillus megaterium) and supplement with this compound to test rescue of HCN production .
  • Isotopic labeling : Use ¹³C-glycine to trace metabolic flux via LC-MS, confirming incorporation into cyanide and CO₂ .
  • Enzyme kinetics : Measure Km and Vmax of purified cyanide synthase with/without the compound to assess allosteric effects .

Methodological Guidelines

Q. What protocols ensure reproducibility in quantifying this compound in complex biological matrices?

  • Answer :
  • Sample preparation : Acid precipitation (10% TCA) to remove proteins, followed by centrifugal filtration (3 kDa cutoff) .
  • Detection : Derivatize with dansyl chloride for fluorescence HPLC (λex = 340 nm, λem = 525 nm) or use LC-MS/MS in MRM mode (m/z transitions: 147→130) .
  • Calibration : Include internal standards (e.g., deuterated glycine) to correct for matrix effects .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Answer :
  • Solvent effects : Re-run NMR in deuterated DMSO vs. D₂O to assess hydrogen bonding-induced shifts .
  • Dynamic equilibrium : Check for tautomerism (imino vs. enamine forms) via variable-temperature NMR .
  • Cross-validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.